N-Methylpyridinium-4-carboxaldehyde benzenesulfonate hydrate
Overview
Description
N-Methylpyridinium-4-carboxaldehyde benzenesulfonate hydrate is a chemical compound with the molecular formula C13H13NO4S. It is known for its utility as a reagent in the chemical transformation of primary amines to aldehydes and ketones under extremely mild conditions . This compound is sparingly soluble in water and is sensitive to air .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylpyridinium-4-carboxaldehyde benzenesulfonate hydrate typically involves the reaction of N-methylpyridinium with 4-carboxaldehyde benzenesulfonate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves maintaining strict control over reaction conditions, such as temperature and pressure, to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
N-Methylpyridinium-4-carboxaldehyde benzenesulfonate hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and various substituted derivatives. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
N-Methylpyridinium-4-carboxaldehyde benzenesulfonate hydrate has a wide range of applications in scientific research:
Biology: The compound is used in studies involving enzyme mechanisms and metabolic pathways.
Medicine: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is employed in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism by which N-Methylpyridinium-4-carboxaldehyde benzenesulfonate hydrate exerts its effects involves the formation of a Schiff base intermediate with primary amines. This intermediate then undergoes hydrolysis to yield the corresponding aldehyde or ketone. The molecular targets and pathways involved in this process are similar to those of pyridoxal, a coenzyme involved in amino acid metabolism .
Comparison with Similar Compounds
Similar Compounds
- 4-Formyl-1-methylpyridinium benzenesulfonate
- N-Methyl-4-formylpyridinium benzenesulfonate
- 4-Formyl-1-methylpyridinium benzenesulphonate hydrate
Uniqueness
N-Methylpyridinium-4-carboxaldehyde benzenesulfonate hydrate is unique due to its ability to transform primary amines to aldehydes and ketones under extremely mild conditions. This property makes it highly valuable in synthetic chemistry, especially in the synthesis of sensitive compounds .
Properties
IUPAC Name |
benzenesulfonate;1-methylpyridin-1-ium-4-carbaldehyde;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO.C6H6O3S.H2O/c1-8-4-2-7(6-9)3-5-8;7-10(8,9)6-4-2-1-3-5-6;/h2-6H,1H3;1-5H,(H,7,8,9);1H2/q+1;;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXJCBQMBHGJAY-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=O.C1=CC=C(C=C1)S(=O)(=O)[O-].O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.